4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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Description
4’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, also known as CDV, is a chemical compound that belongs to the class of ketones . It has a molecular weight of 310.82 . The IUPAC name for this compound is 1-(4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4,5-dimethyl-1,3-dioxole-2-ketone (DMDO) is used as a raw material, taking sulfonic acid chloride as a chlorinating agent . The reaction is carried out under the effect of a catalyst in an organic solvent and reacts for 1-5 hours to obtain the target product .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.82 . The density of the compound is 1.089g/cm3 . It has a boiling point of 415.9ºC at 760 mmHg .Scientific Research Applications
Organic Synthesis Applications
Regioselective Metalation : The compound is used in regioselective metalation processes. For example, 2-(1,3-Dioxan-2-yl)-3-methyl-4- and 2-chloro-3,4-dimethyl-5-pivaloylaminopyridines, similar in structure to the compound , were used for the synthesis of naphthyridines via regioselective lithiation (Straub, 1993).
Synthesis of Oligophenylenevinylenes : It plays a role in the synthesis of oligophenylenevinylenes (OPVs), which are crucial for plastic solar cells. A study by Jørgensen and Krebs (2005) demonstrated the use of monomers with structural similarity for the directional stepwise synthesis of OPVs, leading to conversion efficiencies in photovoltaic cells (Jørgensen & Krebs, 2005).
Material Science Applications
- Photovoltaic Cell Development : Monomers structurally similar to 4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone have been utilized in the development of trimeric OPVs for use in photovoltaic cells. These materials show potential in solar energy applications, with a focus on renewable energy sources (Jørgensen & Krebs, 2005).
Pharmacological Applications
Anti-Inflammatory Drug Development : The compound is used in the synthesis of novel anti-inflammatory drugs. For instance, N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which share a structural resemblance, have been synthesized and evaluated for anti-inflammatory properties. These compounds showed significant inhibitory effects on inflammation in mice, suggesting their potential as anti-inflammatory agents (Li et al., 2008).
Synthesis of Antiviral Agents : Compounds structurally related have been used in the synthesis of antiviral agents. For example, 2-amino-6-chloro-9-[2,(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine, similar to the compound , was synthesized and converted to various antiviral acyclonucleosides, demonstrating activity against herpes simplex virus (Harnden et al., 1987).
properties
IUPAC Name |
1-(4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFNOHTWZNGJRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645924 |
Source
|
Record name | 1-(4-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898785-96-1 |
Source
|
Record name | 1-(4-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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